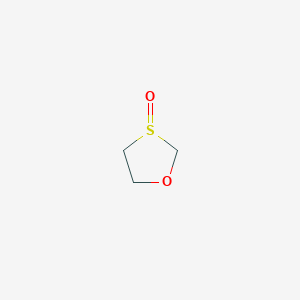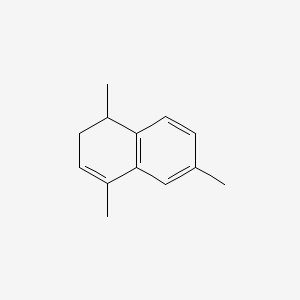
1,2-Dihydro-1,4,6-trimethylnaphthalene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Dihydro-1,4,6-trimethylnaphthalene is an organic compound with the molecular formula C₁₃H₁₆. It is a derivative of naphthalene, characterized by the presence of three methyl groups and a partially hydrogenated ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions
1,2-Dihydro-1,4,6-trimethylnaphthalene can be synthesized through several methods. One common approach involves the hydrogenation of 1,4,6-trimethylnaphthalene using a suitable catalyst under controlled conditions. The reaction typically requires a hydrogen source, such as hydrogen gas, and a catalyst like palladium on carbon (Pd/C) or platinum oxide (PtO₂). The reaction is carried out at elevated temperatures and pressures to achieve the desired product.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale hydrogenation processes. These processes utilize high-pressure reactors and efficient catalysts to ensure high yields and purity of the final product. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the hydrogenation process.
化学反応の分析
Types of Reactions
1,2-Dihydro-1,4,6-trimethylnaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones or other oxygenated derivatives.
Reduction: Further reduction can lead to the formation of fully hydrogenated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.
Reduction: Hydrogen gas (H₂) in the presence of catalysts like Pd/C or PtO₂ is used for reduction reactions.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of naphthoquinones and other oxygenated derivatives.
Reduction: Formation of fully hydrogenated naphthalene derivatives.
Substitution: Formation of halogenated or nitrated derivatives, depending on the reagents used.
科学的研究の応用
1,2-Dihydro-1,4,6-trimethylnaphthalene has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various organic compounds and polymers.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of fragrances, dyes, and other industrial chemicals.
作用機序
The mechanism of action of 1,2-dihydro-1,4,6-trimethylnaphthalene depends on its specific application. In chemical reactions, it acts as a reactant that undergoes transformations based on the reagents and conditions used. In biological systems, its interactions with molecular targets and pathways are studied to understand its potential effects and therapeutic properties.
類似化合物との比較
Similar Compounds
1,1,6-Trimethyl-1,2-dihydronaphthalene: Another derivative of naphthalene with similar structural features.
1,2-Dihydro-1,1,6-trimethylnaphthalene: A closely related compound with slight variations in the position of methyl groups.
Uniqueness
1,2-Dihydro-1,4,6-trimethylnaphthalene is unique due to its specific arrangement of methyl groups and the partially hydrogenated ring structure. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
特性
CAS番号 |
55682-80-9 |
|---|---|
分子式 |
C13H16 |
分子量 |
172.27 g/mol |
IUPAC名 |
1,4,6-trimethyl-1,2-dihydronaphthalene |
InChI |
InChI=1S/C13H16/c1-9-4-7-12-10(2)5-6-11(3)13(12)8-9/h4,6-8,10H,5H2,1-3H3 |
InChIキー |
HQBMLUDYOSJUOR-UHFFFAOYSA-N |
正規SMILES |
CC1CC=C(C2=C1C=CC(=C2)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


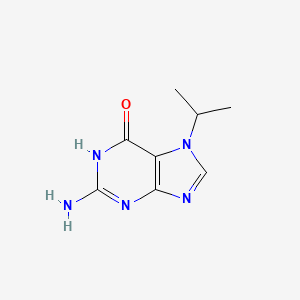

![2-Methyl-4-[(7H-purin-6-yl)amino]butane-1,2,3-triol](/img/structure/B14627700.png)
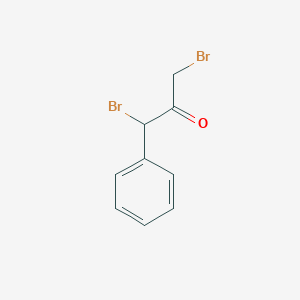
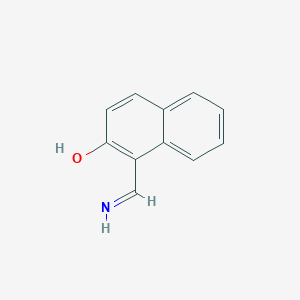
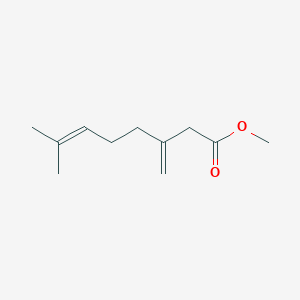

![1-Chloro-2-[(Z)-(2-chlorocyclohexyl)-NNO-azoxy]cyclohexane](/img/structure/B14627731.png)
![2-[[4-[2-[4-(Oxiran-2-ylmethoxy)phenyl]propan-2-yl]phenoxy]methyl]oxirane;prop-2-enoic acid](/img/structure/B14627746.png)
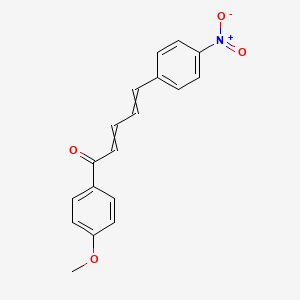
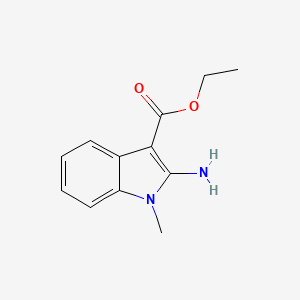
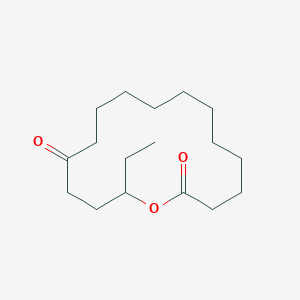
![N-[2-(2-Chlorophenoxy)phenyl]-1,1,1-trifluoromethanesulfonamide](/img/structure/B14627781.png)
